molecular formula C20H21ClIN3O2 B4650896 N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-3-iodobenzamide

N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-3-iodobenzamide

Cat. No. B4650896
M. Wt: 497.8 g/mol
InChI Key: FENWYQZEMBDZKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-3-iodobenzamide, also known as [123I]CLINDE, is a radioligand that is used in scientific research for imaging the translocator protein (TSPO) in the brain. TSPO is a protein that is involved in many physiological processes, including the immune response and the regulation of mitochondrial function. The ability to image TSPO in the brain can provide valuable insights into the role of this protein in various diseases, including neurodegenerative disorders and psychiatric illnesses.

Mechanism of Action

[123I]CLINDE binds to TSPO in the brain, which is expressed on microglia and astrocytes. Upon binding, the radioligand emits gamma radiation, which can be detected by a gamma camera. The amount of radiation emitted is proportional to the amount of TSPO in the brain, which allows researchers to quantify TSPO expression in vivo.
Biochemical and Physiological Effects:
[123I]CLINDE does not have any known biochemical or physiological effects on the body. The radioligand is designed to bind specifically to TSPO in the brain and does not interact with other proteins or molecules.

Advantages and Limitations for Lab Experiments

One advantage of using [123I]CLINDE in lab experiments is that it allows for non-invasive imaging of TSPO in the brain. Traditional methods for studying TSPO expression, such as biopsy or post-mortem analysis, are invasive and can only provide a snapshot of TSPO expression at a specific point in time. [123I]CLINDE imaging, on the other hand, allows for longitudinal studies of TSPO expression in vivo.
One limitation of [123I]CLINDE imaging is that it requires specialized equipment and expertise. Imaging must be performed using a gamma camera, which is not available in all research facilities. In addition, the interpretation of [123I]CLINDE imaging results requires expertise in radiology and neuroimaging.

Future Directions

For the use of [123I]CLINDE in scientific research include the study of TSPO in neurodegenerative disorders and psychiatric illnesses.

Scientific Research Applications

[123I]CLINDE has been used in a variety of scientific research applications, including the imaging of TSPO in the brain. TSPO expression is upregulated in many pathological conditions, including neuroinflammation, neurodegeneration, and psychiatric disorders. By imaging TSPO in the brain, researchers can gain insights into the role of this protein in these conditions and potentially develop new diagnostic and therapeutic strategies.

properties

IUPAC Name

N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-3-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClIN3O2/c1-2-19(26)25-10-8-24(9-11-25)18-7-6-15(21)13-17(18)23-20(27)14-4-3-5-16(22)12-14/h3-7,12-13H,2,8-11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENWYQZEMBDZKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC(=CC=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClIN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-3-iodobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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